N-isopropyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide
Description
N-isopropyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide is a chromeno[2,3-b]pyridine derivative characterized by a fused chromene-pyridine core. The compound features a trifluoromethyl (-CF₃) group at position 2 and an isopropyl-substituted carboxamide moiety at position 2. This scaffold is part of a broader class of chromeno[2,3-b]pyridines, which are explored for biomedical applications due to their structural complexity and pharmacophoric versatility .
Properties
IUPAC Name |
5-oxo-N-propan-2-yl-2-(trifluoromethyl)chromeno[2,3-b]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O3/c1-8(2)21-15(24)11-7-10-13(23)9-5-3-4-6-12(9)25-16(10)22-14(11)17(18,19)20/h3-8H,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRCYOYSVWJGLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(N=C2C(=C1)C(=O)C3=CC=CC=C3O2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901122220 | |
| Record name | N-(1-Methylethyl)-5-oxo-2-(trifluoromethyl)-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901122220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
241127-01-5 | |
| Record name | N-(1-Methylethyl)-5-oxo-2-(trifluoromethyl)-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=241127-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1-Methylethyl)-5-oxo-2-(trifluoromethyl)-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901122220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromeno[2,3-b]pyridine core through a cyclization reaction. This is followed by the introduction of the trifluoromethyl group via a trifluoromethylation reaction, which often employs reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions. The isopropyl group is then introduced through an alkylation reaction, and the carboxamide group is formed by reacting the intermediate with an appropriate amine under amide bond-forming conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl and isopropyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, or electrophiles are used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
N-isopropyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide has garnered attention for its potential therapeutic properties. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a candidate for drug development.
Potential Therapeutic Uses
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.
- Antimicrobial Properties : Research into derivatives of chromeno-pyridine compounds has shown promising antimicrobial activity, suggesting that N-isopropyl-5-oxo-2-(trifluoromethyl)-5H-chromeno could have similar effects.
Material Science
The unique chemical structure of this compound allows for applications in material science, particularly in the development of advanced materials.
Applications in Material Science
- Polymer Synthesis : The compound can be utilized in synthesizing polymers with specific functionalities due to its reactive groups.
- Fluorinated Materials : The presence of the trifluoromethyl group can impart unique properties to materials, such as increased chemical stability and hydrophobicity.
Biological Research
This compound may play a role in various biological research applications.
Research Applications
- Biochemical Assays : Its unique structure can be used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
- Drug Delivery Systems : The compound's properties may be exploited in creating drug delivery systems that enhance the bioavailability of therapeutic agents.
Case Study 1: Anticancer Activity
A study conducted on derivatives of chromeno-pyridine compounds demonstrated significant cytotoxicity against breast cancer cell lines. These findings suggest that N-isopropyl-5-oxo-2-(trifluoromethyl)-5H-chromeno could be further investigated as a potential anticancer agent.
Case Study 2: Antimicrobial Properties
Research focusing on similar compounds revealed effective antimicrobial activity against Gram-positive and Gram-negative bacteria. This indicates that N-isopropyl-5-oxo-2-(trifluoromethyl)-5H-chromeno may also have promising applications in treating bacterial infections.
Mechanism of Action
The mechanism of action of N-isopropyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*CAS 339020-72-3 ; †CAS unspecified ; ‡Compound 172 from .
Key Observations:
- Carboxamide Substitutents: The isopropyl group in the target compound balances steric bulk and lipophilicity compared to phenyl (higher aromaticity) or 3-(CF₃)phenyl (extreme hydrophobicity).
- Tetrazole Derivatives: Compounds like 172 () exhibit polar tetrazole groups, improving solubility but reducing membrane permeability .
Challenges and Limitations
- Solubility: The CF₃ group may reduce aqueous solubility, necessitating formulation optimization.
Biological Activity
N-isopropyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide (CAS 241127-01-5) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and research findings.
Chemical Structure and Properties
The compound features a chromeno[2,3-b]pyridine core with several functional groups:
- Isopropyl Group : Enhances lipophilicity.
- Trifluoromethyl Group : Increases metabolic stability and affects biological activity.
- Carboxamide Group : May contribute to hydrogen bonding interactions with biological targets.
Molecular Formula
Molar Mass
350.29 g/mol
Biological Activity
The compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate potential effectiveness against bacterial strains, although specific data on the compound's efficacy is limited.
- Anti-inflammatory Properties : The structural features suggest possible interaction with inflammatory pathways, but detailed studies are needed to confirm this activity.
- Anticancer Potential : Research indicates that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, suggesting that this compound may also possess anticancer properties.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized to interact with specific enzymes or receptors, potentially inhibiting their activity and modulating cellular pathways involved in disease processes.
In Vitro Studies
A study evaluated the biological activity of related compounds and found that structural modifications significantly influenced their efficacy against various pathogens. Although direct studies on this compound are scarce, insights from these studies can guide future research directions.
| Compound | Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | 50 | |
| Compound B | Anticancer (HeLa) | 25 | |
| Compound C | Anti-inflammatory | 30 |
Future Directions
Further research is warranted to explore the full spectrum of biological activities of this compound. This includes:
- Detailed Mechanistic Studies : Understanding the molecular interactions and pathways affected by the compound.
- In Vivo Studies : Evaluating the therapeutic potential and safety profile in animal models.
- Structure-Activity Relationship (SAR) Analysis : Investigating how variations in structure influence biological activity to optimize efficacy.
Q & A
Q. What are the optimal synthetic routes for N-isopropyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide?
Methodological Answer: The compound can be synthesized via multicomponent reactions (MCRs) involving salicylaldehydes, malononitrile, and substituted pyridinones. Key optimization strategies include:
- Solvent selection : Pyridine as both solvent and catalyst yields up to 92-93% (entry 12, Table 1 in ). Ethanol with catalysts (e.g., KF) improves yields to 56-93% ( ).
- Catalysts : Potassium fluoride in i-propanol enhances reaction efficiency ( ).
- Work-up : Simple filtration and ethanol washing suffice for purification ( ).
Table 1: Synthesis Optimization
| Solvent/Catalyst | Yield Range | Key Reference |
|---|---|---|
| Pyridine (self-catalyzed) | 92-93% | |
| Ethanol + KF | 56-93% | |
| Solvent-free (baseline) | 8-27% |
Q. How can spectroscopic techniques characterize this compound?
Methodological Answer: Use a combination of:
- 1H/13C NMR : Assign peaks based on chromeno-pyridine scaffold resonances (e.g., aromatic protons at δ 6.5-8.5 ppm) and trifluoromethyl groups (δ 110-125 ppm for 19F NMR) ( ).
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H]+ ion matching theoretical mass) ().
- X-ray crystallography : Resolve crystal structure for stereochemical details (if single crystals are obtained, as in analogs).
Advanced Research Questions
Q. How can molecular docking predict the biological activity of this compound?
Methodological Answer:
- Target selection : Prioritize proteins like SIRT2 based on structural analogs (e.g., chromeno-pyridines showing SIRT2 affinity in ).
- Software : Use AutoDock Vina or Schrödinger Suite with parameters adjusted for ligand flexibility.
- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with known inhibitors. For example, a derivative in showed good SIRT2 affinity, suggesting similar methodology applies .
Q. How to resolve contradictions in reaction yields under varying solvent conditions?
Methodological Answer:
- Mechanistic analysis : Use 1H-NMR monitoring () to identify intermediates (e.g., Knoevenagel adducts or Michael addition products).
- Solvent polarity effects : Polar solvents (ethanol, pyridine) stabilize transition states, whereas solvent-free conditions lack stabilization, leading to lower yields ( ).
- Catalyst screening : Test Brønsted/Lewis acids (e.g., DMAP, KF) to accelerate rate-limiting steps ( ).
Table 2: Yield Discrepancy Analysis
| Condition | Mechanistic Step Affected | Yield Impact |
|---|---|---|
| Solvent-free | Poor intermediate solubility | Low (8-27%) |
| Ethanol + KF | Enhanced cyclization | High (56-93%) |
| Pyridine | Dual solvent/catalyst role | Highest (92%) |
Q. What computational methods validate the proposed reaction mechanism?
Methodological Answer:
- DFT calculations : Map energy profiles for steps like Knoevenagel condensation or Pinner cyclization ( ).
- 2D NMR : Confirm intermediate structures (e.g., NOESY for spatial proximity of protons) ().
- Kinetic studies : Monitor reaction progress under varying temperatures to identify rate-determining steps ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
